Bemethyl
Overview
Description
Preparation Methods
Bemitil is synthesized through a series of chemical reactions involving the parent compound, 2-ethylsulfanyl-1H-benzimidazole . The synthetic route typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide under basic conditions to form 2-ethylsulfanyl-1H-benzimidazole . This compound is then converted to its hydrobromide salt form through a reaction with hydrobromic acid . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Bemitil undergoes various chemical reactions, including:
Oxidation: Bemitil can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert bemitil back to its parent thiol compound.
Substitution: Bemitil can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives .
Scientific Research Applications
Bemitil has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bemitil involves the activation of the cell genome and a positive modulating effect on protein synthesis . Bemitil enhances the synthesis of ribonucleic acid (RNA) and proteins in various organs and tissues, leading to increased physical and mental performance . It also promotes the formation of adenosine triphosphate (ATP) and gluconeogenesis, which are essential for energy production during exercise . The molecular targets of bemitil include enzymes involved in protein synthesis and energy metabolism .
Comparison with Similar Compounds
Bemitil is often compared to other adaptogens and performance-enhancing compounds such as bromantane . While both bemitil and bromantane enhance physical and mental performance, their mechanisms of action differ. Bromantane acts on gene expression and neurotransmitter regulation, while bemitil primarily enhances protein synthesis and energy metabolism . Other similar compounds include actoprotectors like rhodiola rosea and eleutherococcus senticosus, which also improve physical performance and resistance to stress .
Properties
IUPAC Name |
2-ethylsulfanyl-1H-benzimidazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUKXOMYGPYFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212924 | |
Record name | Bemethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109628-14-0, 63513-71-3 | |
Record name | 1H-Benzimidazole, 2-(ethylthio)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109628-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylthio)benzimidazole hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bemethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ETHYLTHIO)BENZIMIDAZOLE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4SAK8A5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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